molecular formula C16H14Br2N2S B2864171 3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide CAS No. 697794-39-1

3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide

Cat. No.: B2864171
CAS No.: 697794-39-1
M. Wt: 426.17
InChI Key: ODIRJFLJUUGCBD-UHFFFAOYSA-N
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Description

3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide is a complex heterocyclic compound that features a unique fusion of imidazole and thiazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide typically involves a multi-step process. One common method includes the cyclization of 2-mercaptobenzimidazole with Morita-Baylis-Hillman carbonates under DBU catalysis . This reaction proceeds under mild conditions and yields the desired product with moderate to excellent yields (48-93%) and high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route involving DBU catalysis suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Halogen substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine: Lacks the bromine and phenyl substituents, resulting in different reactivity and biological activity.

    4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine:

Uniqueness

The presence of both bromine and phenyl substituents in 3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S.BrH/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11;/h1-9,12,15H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIRJFLJUUGCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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